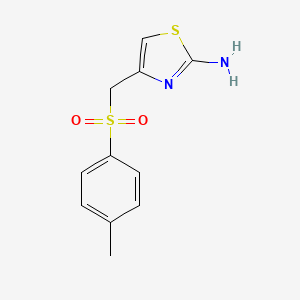

4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine

Description

Properties

IUPAC Name |

4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-8-2-4-10(5-3-8)17(14,15)7-9-6-16-11(12)13-9/h2-6H,7H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGQBJREVMHCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine typically involves the reaction of 4-toluenesulfonyl chloride with thiazole derivatives. One common method includes the following steps:

Preparation of 4-toluenesulfonyl chloride: This reagent is synthesized by the chlorosulfonation of toluene, yielding 4-toluenesulfonyl chloride.

Reaction with thiazole: The 4-toluenesulfonyl chloride is then reacted with a thiazole derivative in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl group under basic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Applications

One of the primary applications of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine is in the development of antibacterial agents. Research indicates that compounds within this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Clinical Efficacy : A study demonstrated that derivatives of this compound showed effectiveness against antibiotic-resistant strains of bacteria, highlighting its potential as a treatment option for infections that are difficult to manage with conventional antibiotics .

- Pharmaceutical Formulations : Various formulations containing this compound have been developed, including oral and injectable forms, which enhance its bioavailability and therapeutic efficacy .

Anti-inflammatory Applications

In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects.

In Vitro Studies

Recent research has shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. In vitro assays indicate that it exhibits potent inhibition of COX-2, making it a candidate for anti-inflammatory drug development .

In Vivo Studies

Animal studies have confirmed the analgesic and anti-inflammatory effects of this compound. For instance, compounds derived from thiazole scaffolds have been shown to significantly reduce inflammation in models of carrageenan-induced edema, demonstrating their potential in treating inflammatory diseases .

Structural Modifications and Derivatives

The structure of this compound allows for various modifications that can enhance its pharmacological properties. Researchers have synthesized several derivatives that exhibit improved activity profiles against specific targets.

| Derivative | Activity | IC50 Value | Selectivity Index |

|---|---|---|---|

| Compound 5b | COX-2 Inhibitor | 0.76 μM | 42 |

| Compound 5d | COX-2 Inhibitor | 9.01 μM | 112 |

| Compound 5e | COX-2 Inhibitor | 7.50 μM | 124 |

These derivatives not only enhance antibacterial and anti-inflammatory activities but also exhibit lower toxicity profiles compared to existing drugs like celecoxib and aspirin .

Mechanism of Action

The mechanism of action of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids and other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Ion Channel Modulation

Antimicrobial Activity

- Benzimidazole-thiazole hybrids (e.g., 4-(1H-benzoimidazol-2-yl)-thiazol-2-ylamine derivatives): Exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL) against S. aureus and E. coli .

- 4-(4-Chlorophenyl)thiazol-2-amine : Shows moderate antibacterial activity, suggesting halogen substituents enhance target affinity .

Anticonvulsant Activity

- Thiazolidin-4-ones with thiazol-2-ylamine substituents : Optimal anticonvulsant activity requires a 3,5-di-tert-butyl-4-hydroxybenzylidene group at position 5, highlighting the importance of auxiliary substituents .

Biological Activity

4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 268.36 g/mol. The compound features a thiazole ring, which is known for its bioactive properties, particularly in drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. The following sections summarize key findings from various studies.

Antiproliferative Activity

A study demonstrated that derivatives of thiazole compounds showed moderate antiproliferative effects against human cancer cell lines. Notably, one of the compounds from the same family was found to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase in a concentration-dependent manner . This suggests that this compound may have similar mechanisms of action.

The mechanism by which thiazole derivatives exert their biological effects often involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. Molecular docking studies have indicated that these compounds can effectively bind to this site, potentially leading to enhanced antiproliferative effects .

Case Studies and Research Findings

Detailed Research Findings

- Synthesis and Evaluation : A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity. Among these, compounds that included sulfonylmethyl groups exhibited promising results against various cancer cell lines .

- Cell Cycle Arrest : The most potent compound was shown to induce G2/M phase arrest in SGC-7901 cells, indicating a specific target in the cell cycle that could be exploited for therapeutic purposes .

- Safety Profile : The safety and toxicity profiles of thiazole derivatives have been explored, with findings suggesting that while they exhibit biological activity, careful consideration must be given to their safety margins .

Q & A

Q. Advanced

- Standardized assays : Use validated protocols like the SRB (sulforhodamine B) assay for cytotoxicity screening, which minimizes variability in cell density and protein quantification .

- Multi-cell-line testing : Evaluate compounds across diverse cancer cell lines (e.g., NCI-60 panel) to identify context-dependent activity .

- Dose-response validation : Confirm IC₅₀ values with orthogonal assays (e.g., ATP-based luminescence) to rule out false positives .

What in vitro models are suitable for antitumor activity screening?

Q. Basic

- Human cancer cell lines : Use panels like NCI-60 to assess broad-spectrum activity .

- SRB assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B, and quantify bound dye at 564 nm for robust cytotoxicity data .

How do substituents on the thiazole ring influence reactivity in nucleophilic substitutions?

Q. Advanced

- Electron-withdrawing groups (e.g., sulfonylmethyl): Increase electrophilicity at the thiazole C-2 position, enhancing reactivity with amines or thiols .

- Steric effects : Bulky substituents (e.g., 4-ethylphenyl) may hinder access to reactive sites, requiring optimized reaction conditions .

What are the applications of Lawesson’s reagent in thiazole synthesis?

Basic

Lawesson’s reagent facilitates:

- Cyclization : Converts dithiocarbamate intermediates into thiazole rings .

- Thiocarbonyl group formation : Replaces oxygen with sulfur in carbonyl precursors (e.g., converting amides to thioamides) .

How do structural modifications at the sulfonylmethyl position affect pharmacokinetics?

Q. Advanced

- Sulfonamide derivatives : Improve solubility and bioavailability compared to sulfonyl chlorides .

- Methylsulfonyl groups : Enhance metabolic stability by reducing oxidative degradation . Computational studies (e.g., DFT) can predict logP and solubility parameters .

What challenges arise in achieving regioselectivity during thiazole functionalization?

Q. Basic

- Competing reaction pathways : Electrophilic substitution at C-4 vs. C-5 positions requires directing groups (e.g., amino or sulfonyl) to control regiochemistry .

- Microwave vs. thermal conditions : Microwave irradiation often improves selectivity by accelerating desired pathways .

What computational methods validate thiazole-biological target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.